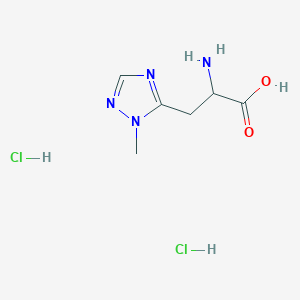
6-(4-Chlorophenyl)-1-(4-methylbenzyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(4-Chlorophenyl)-1-(4-methylbenzyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a useful research compound. Its molecular formula is C21H17ClN2OS and its molecular weight is 380.89. The purity is usually 95%.
BenchChem offers high-quality 6-(4-Chlorophenyl)-1-(4-methylbenzyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-Chlorophenyl)-1-(4-methylbenzyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Methodologies and Derivative Formation : The compound is utilized in synthesizing various pyridine derivatives and has been studied extensively for its reactivity and derivative formations. For instance, it's employed in the synthesis of pyridine and fused pyridine derivatives, showing a wide range of reactivity and applications in chemical synthesis (Al-Issa, 2012).
Structural and Optical Properties : Studies have focused on understanding the structural, optical, and junction characteristics of pyridine derivatives. These compounds are characterized using various techniques to confirm their molecular structures and investigate their thermal, structural, and optical characteristics, offering insights into their potential applications in electronic and optical devices (Zedan, El-Taweel, & El-Menyawy, 2020).
Crystal Engineering and Optical Properties : The synthesis of multifunctionalized 2-pyridone derivatives has been explored, with structural features established through X-ray crystallography. These studies include analyses of molecular interactions, optical properties through UV-Vis absorption, and emission spectroscopy, revealing potential applications in fields requiring materials with specific light emission and absorption characteristics (Joy et al., 2018).
Chemical and Physical Characterization
Spectroscopic and Structural Studies : The compound and its derivatives have been subjected to comprehensive spectroscopic and structural studies to understand their chemical behavior and interaction with metals. These studies help in elucidating the molecular structure and properties, paving the way for their application in various scientific fields such as material science and pharmaceuticals (Sadeek, Zordok, El‐Attar, & Ibrahim, 2015).
Density, Sound Speed, and Viscosity Measurements : The physical properties like density, sound speed, and viscosity of dihydropyridine derivatives in solvents have been measured. These properties are crucial for understanding the solute-solvent interactions and can provide insights into the behavior of these compounds in different environments, which is essential for their application in various scientific and industrial processes (Baluja & Talaviya, 2016).
properties
IUPAC Name |
6-(4-chlorophenyl)-1-[(4-methylphenyl)methyl]-4-methylsulfanyl-2-oxopyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2OS/c1-14-3-5-15(6-4-14)13-24-19(16-7-9-17(22)10-8-16)11-20(26-2)18(12-23)21(24)25/h3-11H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIIPYFCWDZDCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CC(=C(C2=O)C#N)SC)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Chlorophenyl)-1-(4-methylbenzyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2Z)-2-[(2-nitrophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B2588974.png)


![3-(Iodomethyl)-8-oxa-2-azaspiro[4.5]decan-1-one](/img/structure/B2588979.png)

![8-Ethylsulfonyl-4-(4-methoxyphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2588981.png)
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methylsulfanylphenyl)urea](/img/structure/B2588982.png)

![2-(benzo[d][1,3]dioxol-5-yl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2588988.png)

![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2588991.png)